molecular formula C16H11B B1279923 1-Bromo-4-phenylnaphthalene CAS No. 59951-65-4

1-Bromo-4-phenylnaphthalene

Cat. No.: B1279923
CAS No.: 59951-65-4
M. Wt: 283.16 g/mol
InChI Key: ZARGVWJSXZDKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-phenylnaphthalene is an organic compound with the chemical formula C16H11Br. It is a pale yellow solid that is soluble in organic solvents such as ethanol and chloroform. This compound is used as a building block in the synthesis of various organic compounds and has applications in multiple fields, including chemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-iodo-naphthalene with phenylboronic acid in the presence of a palladium catalyst. Another method includes the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of triisopropylborate .

Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts reaction, where benzene is used as a solvent and reactant, and aluminum trichloride acts as a catalyst. This method is efficient for large-scale production .

Chemical Reactions Analysis

Chemical Reactions Involving 1-Bromo-4-phenylnaphthalene

As a brominated aromatic compound, this compound participates in several key chemical reactions:

Electrophilic Aromatic Substitution

Due to the presence of the bromine atom, which is a good leaving group, this compound can undergo electrophilic substitution reactions where the bromine can be replaced by other electrophiles under suitable conditions.

Coupling Reactions

The compound can participate in cross-coupling reactions such as Suzuki and Heck reactions, allowing for the formation of more complex structures from simpler precursors .

Dehydrobromination

Under certain conditions, particularly when subjected to heat or basic conditions, dehydrobromination can occur, leading to the formation of alkenes or more complex cyclic structures through elimination reactions.

Radical Reactions

Research indicates that radical addition reactions can also occur with this compound, particularly in surface-catalyzed environments where debromination and cyclization take place .

Table 2: Types of Reactions

Reaction TypeDescription
Electrophilic Aromatic SubstitutionBromine can be substituted by electrophiles
Coupling ReactionsParticipates in Suzuki and Heck reactions
DehydrobrominationCan form alkenes or cyclic structures
Radical ReactionsInvolves debromination and cyclization

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-4-phenylnaphthalene plays a crucial role in the pharmaceutical industry. It is utilized as an intermediate for synthesizing various drugs, including:

  • Antihistamines : Compounds that counteract allergic reactions.
  • Anti-cancer Agents : It serves as a precursor in the synthesis of drugs targeting cancer cells.
  • Anti-inflammatory Drugs : Used in the development of medications that reduce inflammation.

Case Study: Synthesis of Anti-Cancer Agents

A notable application involves the synthesis of derivatives that exhibit anti-cancer properties. For instance, research has demonstrated the potential of compounds derived from this compound to induce apoptosis in cancer cell lines, showcasing its importance in therapeutic development .

Agrochemical Applications

In agrochemicals, this compound is employed to create various herbicides, insecticides, and fungicides. Its ability to modify biological activity makes it valuable for developing effective pest control agents.

Case Study: Development of Herbicides

Research has indicated that derivatives of this compound can enhance herbicidal activity against certain weed species. This application is critical for improving agricultural productivity while minimizing environmental impact .

Synthetic Methods

The synthesis of this compound typically involves several steps:

  • Friedel-Crafts Reaction : Utilizing aluminum trichloride as a catalyst with benzene and 1-naphthol to form intermediates.
  • Bromination Reaction : Employing phosphorus tribromide under alkaline conditions to introduce bromine into the structure.
  • Dehydrogenation Reaction : Using selective oxidants to refine the product.

This multi-step process ensures high yields (81.8% - 84.7%) and purity (97.8% - 98.5%) of the final compound .

Summary of Applications

Application AreaSpecific UsesNotable Properties
PharmaceuticalsAntihistamines, Anti-cancer agentsInduces apoptosis in cancer cells
AgrochemicalsHerbicides, Insecticides, FungicidesEnhances pest control efficacy
Organic SynthesisBuilding block for various derivativesVersatile reactivity

Mechanism of Action

The mechanism of action of 1-Bromo-4-phenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

  • 1-Bromo-4-phenylphthalene
  • 1-(4-phenylnaphthalene)-boronic acid
  • 4-phenylnaphthalen-1-ylboronic acid

Uniqueness: 1-Bromo-4-phenylnaphthalene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a building block for various organic compounds makes it highly valuable in synthetic chemistry .

Biological Activity

1-Bromo-4-phenylnaphthalene (CAS No. 59951-65-4) is an organic compound that has garnered attention for its diverse applications in pharmaceuticals and agrochemicals. This compound serves as a versatile building block in organic synthesis, contributing to the development of various derivatives, including antihistamines and anti-cancer agents. Understanding its biological activity is crucial for assessing its potential therapeutic uses and environmental impact.

This compound is characterized by its molecular formula C16H11BrC_{16}H_{11}Br and a molecular weight of 283.16 g/mol. It appears as a white or off-white powder, with solubility in organic solvents such as ethanol and chloroform. The compound has a melting point of 132-134°C and a boiling point of 339-341°C, making it stable under standard laboratory conditions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, it has shown effectiveness against breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism, leading to potential drug-drug interactions when co-administered with other pharmaceutical agents .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP2C19Non-competitive
CYP2D6No inhibition

Case Studies

A notable case study involved the synthesis of derivatives from this compound aimed at enhancing its biological activity. Researchers successfully developed several analogs that exhibited improved anticancer properties compared to the parent compound. These derivatives were tested against various cancer cell lines, demonstrating significant increases in potency and selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-phenylnaphthalene, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) between brominated naphthalene derivatives and phenylboronic acids. Optimization strategies include:

  • Catalyst selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems to enhance yield .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction kinetics .
  • Temperature control : Reactions often require heating (80–120°C) under inert conditions to prevent debromination .
    Purity can be confirmed via column chromatography and recrystallization using hexane/ethyl acetate mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The bromine atom induces deshielding in adjacent protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) with electron ionization (EI) identifies molecular ions (m/z 283.00 [M⁺]) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR spectroscopy : C-Br stretching vibrations appear at ~500–600 cm⁻¹ .
    Cross-referencing with NIST Chemistry WebBook data ensures accurate interpretation .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer :

  • HepG2 cells : Assess hepatic toxicity via MTT assays, monitoring IC₅₀ values for mitochondrial dysfunction .
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100, with S9 metabolic activation .
  • ROS assays : Quantify reactive oxygen species (ROS) in lung epithelial cells (e.g., A549) to study oxidative stress .
    Dose-response curves should span 0.1–100 µM, with comparisons to structurally similar naphthalenes (e.g., 1-methylnaphthalene) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vivo and in vitro toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences. Strategies include:

  • Interspecies comparisons : Test metabolite profiles in rodent liver microsomes vs. human hepatocytes to identify species-specific CYP450 activity .
  • Exposure route adjustments : Compare oral gavage (mimicking human ingestion) vs. inhalation (occupational exposure) in murine models .
  • Omics integration : Pair RNA-seq data from in vitro models with histopathology from in vivo studies to correlate molecular pathways with tissue damage .
    Contradictions in hepatic vs. renal toxicity may reflect differential accumulation, requiring tissue-specific pharmacokinetic studies .

Q. What computational strategies predict the environmental persistence of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • QSAR modeling : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN scores <2.5 suggest recalcitrance) .
  • Molecular dynamics simulations : Analyze hydrophobic interactions with soil organic matter to predict adsorption coefficients (Koc) .
  • Photodegradation studies : Exclude the compound to UV-Vis light (λ = 254 nm) and compare degradation rates with DFT-calculated bond dissociation energies (BDEs) .
    Field validation requires HPLC-MS/MS analysis of soil/water samples from industrial sites .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • Stable isotope tracing : Administer ¹³C-labeled compound to track metabolite formation via LC-HRMS .
  • CYP450 inhibition assays : Co-treat with ketoconazole (CYP3A4 inhibitor) to identify dominant metabolic enzymes .
  • Bile duct cannulation in rodents : Collect bile for metabolite profiling, focusing on glutathione conjugates and hydroxylated derivatives .
    Data should be contextualized with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to map pathways .

Properties

IUPAC Name

1-bromo-4-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGVWJSXZDKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483616
Record name 1-Bromo-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59951-65-4
Record name 1-Bromo-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon gas atmosphere, 128.0 g (1.049 mol) of phenylboronic acid, 300.0 g (1.163 mol) of 1.4-dibromonaphthalene, 24.2 g (21.0 mmol) of tetrakis(triphenylphosphine)palladium(0), 4.3 L of dimethoxyethane and 1.60 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours at 78 degrees C. The reaction mixture was further added with toluene and water, and then aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. By refining residue thereof by silica-gel column chromatography and by recrystallizing the residue by hexane, 122 g of 1-bromo-4-phenyl naphthalene was obtained with an yield of 41%.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-phenylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-phenylnaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-phenylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-phenylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-phenylnaphthalene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-phenylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.